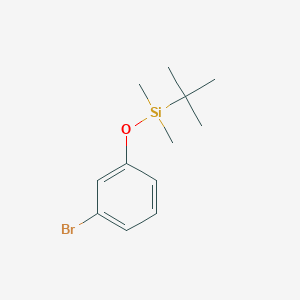
(3-溴苯氧基)(叔丁基)二甲基硅烷
概述
描述
“(3-Bromophenoxy)(tert-butyl)dimethylsilane” is a chemical compound with the molecular formula C12H19BrOSi . It is also known by other names such as “1-Bromo-3-(tert-butyldimethylsiloxy)benzene” and "(3-bromophenoxy)-tert-butyl-dimethylsilane" .
Molecular Structure Analysis
The molecular structure of “(3-Bromophenoxy)(tert-butyl)dimethylsilane” consists of a bromophenoxy group attached to a tert-butyl dimethylsilane group . The average mass of the molecule is 287.268 Da, and the monoisotopic mass is 286.038849 Da .Physical And Chemical Properties Analysis
“(3-Bromophenoxy)(tert-butyl)dimethylsilane” is a liquid at 20°C . It has a density of 1.1±0.1 g/cm³ . The boiling point is 317.8±25.0 °C at 760 mmHg . The compound has a flash point of 146.0±23.2 °C .科学研究应用
1. 应用于催化反应
- 分子内/分子间级联交叉偶联/环化反应: (3-溴苯氧基)(叔丁基)二甲基硅烷衍生物,如[3-(2-溴环己-2-烯氧基)丙-1-炔基]-叔丁基-二甲基硅烷,已被用于钯催化的分子内/分子间级联交叉偶联反应。这些反应导致吲哚类似物和其他复杂分子结构的形成 (Demircan, 2014)。
2. 荧光纳米颗粒的开发
- 创建增强亮度的发射调谐纳米颗粒: 含有(3-溴苯氧基)(叔丁基)二甲基硅烷结构的化合物在形成具有高荧光发射的纳米颗粒中起着重要作用。通过复杂的化学过程制备的这些纳米颗粒,显示出在有机发光器件(OLEDs)等光电应用中的潜力 (Fischer, Baier, & Mecking, 2013)。
3. 杂环化合物的合成
- 合成新型β-氨基酸: (3-溴苯氧基)(叔丁基)二甲基硅烷化合物在合成新型β-氨基酸中发挥作用,这对于肽和肽类似物的合成至关重要。这些化合物在药物化学和药物设计中具有各种潜在应用 (Bovy & Rico, 1993)。
4. 结构研究和分子设计
- 构建扩展结构和配体: 这种化合物用于合成复杂的分子结构,如C3对称的三(3,5-二烷基-2-羟基苯基)甲烷。这些化合物对于研究分子相互作用和设计新材料和催化剂是有用的 (Dinger & Scott, 2000)。
安全和危害
属性
IUPAC Name |
(3-bromophenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRHMVJJJGUHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460296 | |
| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenoxy)(tert-butyl)dimethylsilane | |
CAS RN |
65423-56-5 | |
| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

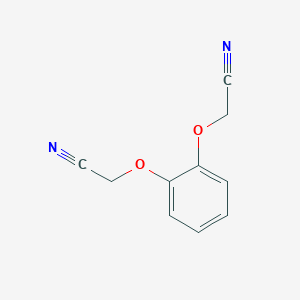
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)
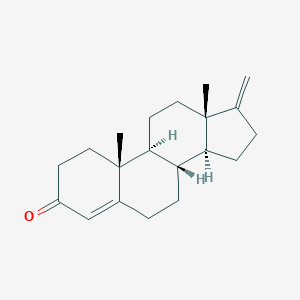

![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)


![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
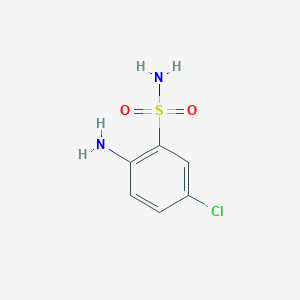

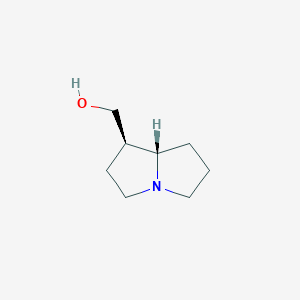

![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)